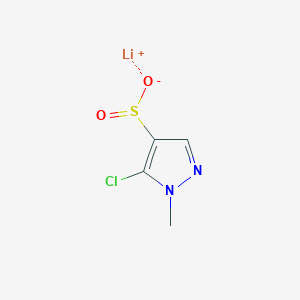

![molecular formula C18H17NO4 B2383617 N-([2,2'-bifuran]-5-ylméthyl)-4-éthoxybenzamide CAS No. 2034563-36-3](/img/structure/B2383617.png)

N-([2,2'-bifuran]-5-ylméthyl)-4-éthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

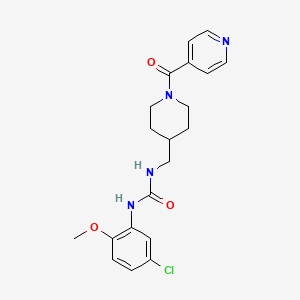

N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide: is an organic compound that features a bifuran moiety linked to a benzamide structure. This compound is of interest due to its unique structural properties, which combine the aromaticity of both furan and benzene rings, potentially leading to diverse chemical reactivity and applications.

Applications De Recherche Scientifique

Chemistry: N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with enhanced thermal and mechanical properties .

Biology: In biological research, this compound can be used as a probe to study the interactions of bifuran-containing molecules with biological macromolecules, such as proteins and nucleic acids .

Industry: In the industrial sector, this compound can be used in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties .

Mécanisme D'action

Target of Action

The primary targets of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide are currently unknown

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .

Action Environment

The action, efficacy, and stability of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure. Understanding these influences can help optimize the use of the compound and improve its efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide typically involves the following steps:

Formation of the bifuran moiety: This can be achieved through the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane.

Coupling with benzamide: The bifuran intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Bromine, nitric acid.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Brominated or nitrated benzamide derivatives.

Comparaison Avec Des Composés Similaires

2,5-Furandicarboxylic acid: A versatile furanic building block used in polymer synthesis.

Poly(butylene furanoate): A polymer derived from 2,5-furandicarboxylic acid with applications in bioplastics.

Poly(butylene bifuranoate): A polymer similar to poly(butylene furanoate) but with enhanced thermal and mechanical properties due to the bifuran structure.

Uniqueness: N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide is unique due to its combination of bifuran and benzamide moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Propriétés

IUPAC Name |

4-ethoxy-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-21-14-7-5-13(6-8-14)18(20)19-12-15-9-10-17(23-15)16-4-3-11-22-16/h3-11H,2,12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZYNZKZNMDEBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2383534.png)

![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)

![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)

![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)

![3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2383557.png)